4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(17)7-13(11)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBESALXMWMFICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350142 | |
| Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525570-29-0 | |
| Record name | 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The most established method for synthesizing 4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde involves the Mitsunobu reaction, which enables the formation of the ether linkage between vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-chloro-4-fluorobenzyl alcohol. This method is preferred due to its high selectivity and yield under mild conditions.
Detailed Preparation Method via Mitsunobu Reaction
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Vanillin (4-hydroxy-3-methoxybenzaldehyde), 2-chloro-4-fluorobenzyl alcohol | Starting materials |
| 2 | Triphenylphosphine (Ph3P), Diethyl azodicarboxylate (DEAD) | Mitsunobu reagents |
| 3 | Solvent: Dry tetrahydrofuran (THF) | Aprotic solvent facilitating reaction |
| 4 | Temperature: 0°C to room temperature | Controlled temperature to prevent side reactions |
| 5 | Reaction time: 16 hours | Sufficient time for completion |
- A solution of diethyl azodicarboxylate (0.75 mL, 4.4 mmol) in dry THF (10 mL) is slowly added to a stirred mixture of triphenylphosphine (1.15 g, 4.45 mmol), vanillin (0.61 g, 4.0 mmol), and 2-chloro-4-fluorobenzyl alcohol (0.64 g, 4.0 mmol) in THF (15 mL) at 0°C under an inert argon atmosphere.
- After complete addition, the reaction mixture is warmed gradually to room temperature and stirred for 16 hours.
- Upon completion, the mixture is concentrated, and the residue is purified by flash chromatography using 10% acetone in dichloromethane as eluent.
- The product, this compound, is obtained as a colorless solid with good purity.
Reaction Mechanism Notes
- The Mitsunobu reaction proceeds via activation of the alcohol by DEAD and triphenylphosphine to form an intermediate that facilitates nucleophilic substitution by the phenolic hydroxyl group of vanillin.
- This reaction avoids harsh acidic or basic conditions, preserving sensitive functional groups such as aldehydes and halogens.
Alternative Preparation Considerations
While the Mitsunobu reaction is the primary documented method, alternative etherification strategies could theoretically involve:
- Base-catalyzed nucleophilic substitution: Using a strong base to deprotonate vanillin's hydroxyl group, followed by reaction with 2-chloro-4-fluorobenzyl halide. However, this method risks side reactions and lower selectivity due to the aldehyde group sensitivity.
- Phase-transfer catalysis: May be employed for ether formation but lacks specific documented examples for this compound.
No other reliable synthetic routes or industrial-scale processes for this compound were found in the reviewed literature, emphasizing the Mitsunobu reaction as the method of choice.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Vanillin, 2-chloro-4-fluorobenzyl alcohol |
| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate |
| Solvent | Dry tetrahydrofuran (THF) |
| Temperature Range | 0°C to room temperature |
| Reaction Time | 16 hours |
| Purification | Flash chromatography (10% acetone in CH2Cl2) |
| Product Form | Colorless solid |
| Yield | Not explicitly stated, generally good for Mitsunobu etherifications |
| Reaction Type | Mitsunobu etherification |
Research Findings and Industrial Relevance
- The Mitsunobu approach is well-documented in patents and chemical synthesis databases for this compound, indicating its robustness and reproducibility.
- The compound is of interest for further chemical modifications and applications in pharmaceutical intermediates due to its functionalized aromatic framework.
- No significant alternative methods with comparable efficiency or selectivity were found in reputable scientific literature, patents, or chemical suppliers' technical notes.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde exhibit significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of halogen substituents has been linked to enhanced biological activity, making this compound a candidate for further development in anticancer therapies .
Inhibitory Effects on Enzymes
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may play a role in inhibiting enzymes related to cancer progression and inflammation. The presence of the chloro and fluorine atoms in its structure contributes to its ability to interact with active sites of target enzymes, thus hindering their function .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block. It can be utilized in the synthesis of more complex organic molecules due to its reactive aldehyde functional group. This property allows chemists to perform various transformations, including condensation reactions and coupling reactions, facilitating the creation of diverse chemical entities .
Synthesis of Fluorinated Compounds
The fluorine atom in the compound's structure is particularly valuable in synthesizing fluorinated organic compounds. Fluorinated compounds are known for their unique properties, such as increased lipophilicity and metabolic stability, making them desirable in pharmaceuticals and agrochemicals. The ability to introduce fluorine into organic molecules enhances their biological activity and selectivity .
Material Science
Development of Functional Materials
The unique chemical properties of this compound allow it to be explored in material science applications. Its derivatives can be utilized in the development of functional materials such as sensors and polymers. The incorporation of this compound into polymer matrices can improve their thermal stability and mechanical properties, leading to innovative applications in electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde can be contextualized against the following analogs:
Positional Isomers
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: N/A; Thermo Scientific™): This positional isomer substitutes the 4-fluoro group in the benzyl ring with a 6-fluoro group. For instance, the 6-fluoro substituent could hinder access to the benzyloxy group in nucleophilic substitution reactions compared to the 4-fluoro analog .
Halogen-Substituted Variants
- 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 423156-68-7):
Lacking the chloro substituent, this variant exhibits reduced steric bulk and altered electronic properties. The absence of chlorine diminishes the compound’s lipophilicity (logP), which may impact its solubility and membrane permeability in biological systems . - 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde (CAS: 1708403-79-5):
This compound reverses the positions of the methoxy and halogen groups, placing a chloro group on the benzyl ring and a fluoro group on the benzaldehyde core. Such inversion may alter binding affinities in receptor-targeted applications .
Simplified Derivatives
- 4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5):
This simpler derivative lacks the benzyloxy group entirely, reducing molecular complexity and reactivity. Its primary use is as a precursor for fragrances and pharmaceuticals, highlighting the critical role of the benzyloxy group in the parent compound’s multifunctionality .
Functional Group Modifications
- 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160250-56-5):
The aldehyde group is replaced with a reactive acyl chloride, enabling peptide coupling or esterification reactions. This derivative’s hazard classification as an irritant underscores the increased reactivity compared to the parent aldehyde . - 4-[(cyclobutylmethoxy)-3-fluorobenzaldehyde (CAS: 1694226-55-5):
Substituting the 2-chloro-4-fluorobenzyl group with a cyclobutylmethoxy group introduces conformational rigidity, which could influence pharmacokinetic properties such as metabolic stability .
Comparative Data Table
Biological Activity
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS Number: 525570-29-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₂ClFO₃. Its structure includes a methoxy group and a chloro-fluorobenzyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClFO₃ |
| Molecular Weight | 288.70 g/mol |
| CAS Number | 525570-29-0 |
| Solubility | Soluble in organic solvents |
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit significant neuroprotective effects. For instance, a study involving GM-90432, which shares structural similarities, demonstrated its efficacy in a zebrafish model of epilepsy by modulating neurotransmitter levels and reducing oxidative stress . This suggests that this compound may also possess similar neuroprotective properties.
Monoamine Oxidase Inhibition
Research has highlighted the potential of oxygenated chalcones, including derivatives of this compound, as selective inhibitors of monoamine oxidase (MAO). MAO plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine, making it a target for treating mood disorders . Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.
Toxicity and Safety Profile
According to data from the US EPA CompTox Chemicals Dashboard, this compound is classified as an irritant . Understanding its safety profile is crucial for developing therapeutic applications. Further studies are needed to evaluate its long-term effects and potential toxicity in humans.
Case Studies
- Epilepsy Model Study : In a study assessing neuroprotective effects in a pentylenetetrazole-induced seizure model using zebrafish, GM-90432 (a related compound) was shown to significantly improve seizure behaviors and reduce oxidative stress markers . These findings suggest that similar compounds could be explored for their anti-seizure properties.
- MAO Inhibition Study : A series of oxygenated chalcone derivatives were synthesized and evaluated for MAO-B inhibition. The results indicated that specific modifications in the chemical structure enhanced inhibitory potency, suggesting that further optimization could lead to more effective antidepressants .
Q & A
Q. What are the optimal synthetic routes for 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-methoxy-4-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Key parameters include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Crystallization from ethanol/water mixtures improves purity .
- Precursor Quality : High-purity 2-chloro-4-fluorobenzyl halides (>95%) are critical, as impurities can lead to byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the benzyloxy linkage (δ 5.2–5.4 ppm for –OCH₂–) and aromatic substituents .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction studies can resolve bond angles (e.g., C–O–C linkages at ~117°) and packing interactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, respiratory protection (N95 masks) is advised .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields observed during scale-up synthesis?
- Methodological Answer : Yield variations often arise from incomplete alkylation or competing side reactions (e.g., hydrolysis of benzyl halides). Strategies include:
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less hygroscopic alternatives (e.g., acetonitrile) to reduce water interference .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Q. What strategies are effective in analyzing the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C) .
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC to identify degradation products .
- Long-Term Storage : Store in amber vials at –20°C under nitrogen to prevent oxidation of the aldehyde group .
Q. How does the electronic effect of the 2-chloro-4-fluoro substituent influence the compound’s reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the benzyloxy moiety toward electrophilic substitution. For example:
- Nitration : Directs nitration to the ortho position relative to the methoxy group, confirmed by NOESY NMR .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ as a catalyst, with yields >70% under inert atmospheres .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior .
- Solubility Prediction : Apply COSMO-RS models to estimate solubility in organic solvents (e.g., logP ~2.8) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on bond angles in structurally analogous compounds?
- Methodological Answer : Discrepancies in C–O–C bond angles (e.g., 116.2° vs. 117.4° in similar derivatives) may arise from crystal packing effects. Validate via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
